molecular formula C20H20N4O3S B2738392 Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234997-63-7

Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2738392
CAS No.: 1234997-63-7
M. Wt: 396.47
InChI Key: HVKCHKAHPXWCCA-UHFFFAOYSA-N
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Description

Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a structurally complex molecule combining a benzo[c][1,2,5]thiadiazole (BTD) core with a piperidine-carboxylate framework. The BTD moiety is a heterocyclic aromatic system known for its electron-withdrawing properties, often utilized in optoelectronic materials and pharmaceuticals. The piperidine ring introduces conformational flexibility, while the phenyl ester group at the 1-position of piperidine enhances solubility in organic solvents. However, its specific biological or electronic roles remain understudied compared to structurally related derivatives.

Properties

IUPAC Name

phenyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-19(15-6-7-17-18(12-15)23-28-22-17)21-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCHKAHPXWCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a piperidine ring and a benzo[c][1,2,5]thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S, with a molecular weight of 396.5 g/mol. The structure includes a piperidine ring that enhances its pharmacological properties and a benzo[c][1,2,5]thiadiazole moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H20N4O3S
Molecular Weight396.5 g/mol
StructureChemical Structure

The primary mechanism of action for this compound involves interaction with primary aromatic amines (PAAs). It has been shown to function through static quenching , affecting biochemical pathways related to PAA detection. This interaction is significant in the development of sensors and diagnostic tools.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibition zones indicative of its effectiveness.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for the compound against specific pathogens ranged from 0.22 to 0.25 μg/mL.
  • Minimum Bactericidal Concentration (MBC) : The compound exhibited bactericidal activity against tested isolates.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and promoting cell death.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives, including this compound). The results showed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL)MBC (µg/mL)
    Phenyl 4...0.220.25
  • Cytotoxicity Assays : In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups Notable Features Potential Applications
Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate Benzo[c][1,2,5]thiadiazole Piperidine-linked carboxamide, phenyl ester Ester, carboxamide, piperidine Conformational flexibility; polar ester group Pharmaceuticals (CNS targets), organic electronics
DTCPB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino-phenyl, nitrile Nitrile, diarylamine Strong electron-donating diarylamine; planar structure Organic light-emitting diodes (OLEDs), solar cells
DTCTB Benzo[c][1,2,5]thiadiazole Di-p-tolylamino-thiophene, nitrile Nitrile, thiophene linker Enhanced charge transport via thiophene conjugation Field-effect transistors (OFETs)
DTCPBO Benzo[c][1,2,5]oxadiazole Di-p-tolylamino-phenyl, nitrile Nitrile, oxadiazole core Higher electron affinity vs. BTD Deep-blue emitters, electron-transport layers

Structural Divergences and Implications

Core Heterocycle :

  • The target compound retains the BTD core, similar to DTCPB and DTCTB, but differs from DTCPBO (oxadiazole core). BTD exhibits moderate electron-withdrawing strength (~3.0 eV electron affinity), while oxadiazole (DTCPBO) has higher electron affinity, making the latter better suited for electron-transport layers in OLEDs .

Substituent Chemistry: The piperidine-carboxamide-ester system in the target compound introduces steric bulk and polarity, contrasting with the planar, conjugated diarylamine groups in DTCPB/DTCTB. This difference may reduce π-π stacking efficiency, limiting charge transport in electronic applications but improving solubility for pharmaceutical formulations.

Electronic Properties: Di-p-tolylamino groups in DTCPB/DTCTB provide strong electron-donating character, enabling ambipolar charge transport. The target compound lacks such donor groups, suggesting weaker hole-transport capabilities but possible utility as an electron-accepting material.

Research Findings and Hypotheses

  • Optoelectronic Performance :
    DTCPB and DTCTB demonstrate high hole mobility (>10⁻³ cm²/V·s) in OFETs due to their planar, conjugated structures . The target compound’s flexible piperidine linker likely reduces crystallinity, which may hinder device performance but enhance processability in solution-based fabrication.

  • Biological Interactions :
    Piperidine derivatives are common in CNS-targeting drugs (e.g., antipsychotics). The BTD-carboxamide motif in the target compound could mimic ATP-binding sites in kinases, though this requires experimental validation.

  • Solubility : The ester group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to nitrile-functionalized analogs like DTCPB, which are more suited for thin-film deposition.

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